molecular formula C12H15BrClNO2 B2989585 Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride CAS No. 2408965-21-7

Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B2989585
CAS No.: 2408965-21-7
M. Wt: 320.61
InChI Key: FUCDRWYSCMJDOK-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride is a pyrrolidine-based small molecule characterized by a bromophenyl substituent at the 3-position of the pyrrolidine ring and a methyl ester group at the same carbon. The hydrochloride salt enhances its solubility and stability, making it valuable in pharmaceutical research as a building block for drug discovery. Its molecular formula is C₁₂H₁₃BrNO₂·HCl, with a molecular weight of 326.60 g/mol (calculated from substituents in and ester data in ). The bromine atom introduces steric and electronic effects, while the ester group contributes to metabolic stability and bioavailability .

Properties

IUPAC Name

methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c1-16-11(15)12(5-6-14-8-12)9-3-2-4-10(13)7-9;/h2-4,7,14H,5-6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCDRWYSCMJDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate; hydrochloride is a compound that has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name: Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate; hydrochloride
  • Molecular Formula: C12H14BrNO2·HCl
  • Molecular Weight: 292.61 g/mol

The biological activity of methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate; hydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. The compound is hypothesized to exert its effects through:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.
  • Receptor Binding: The compound could bind to receptors, influencing signaling pathways associated with various physiological responses.

Antibacterial Activity

Recent studies have indicated that pyrrole derivatives, including those similar to methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate, exhibit significant antibacterial properties. A comparative analysis of pyrrole derivatives revealed:

CompoundMIC (μg/mL)Target Bacteria
Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylateTBDTBD
Standard (Vancomycin)0.5–1Methicillin-resistant Staphylococcus aureus (MRSA)

The exact minimum inhibitory concentration (MIC) for this specific compound requires further investigation but is expected to be competitive with existing antibacterial agents.

Anticancer Properties

Studies have shown that compounds with similar structures possess anticancer properties. For instance, a series of pyrrole derivatives demonstrated potent antiproliferative activity against various cancer cell lines:

CompoundCell LineIC50 (nM)
Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylateTBDTBD
Control (Doxorubicin)MCF-750

These findings suggest that methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate may also exhibit promising anticancer activity, warranting further exploration.

Case Studies and Research Findings

  • Study on Antibacterial Activity : A recent study highlighted the potential of pyrrole-containing compounds in combating resistant bacterial strains. The lead compound demonstrated an MIC significantly lower than traditional antibiotics, indicating its potential as a new therapeutic agent against resistant infections .
  • Anticancer Research : In vitro studies on similar pyrrole derivatives showed promising results in inhibiting cancer cell proliferation and inducing apoptosis through caspase activation pathways . The mechanism involved the release of cytochrome c from mitochondria, indicating mitochondrial involvement in the apoptosis process.

Comparison with Similar Compounds

Physicochemical and Pharmacological Comparison

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL) Purity (%)
Target Compound 326.60 ~2.1 Moderate (HCl salt) >95
3-(3-Bromophenyl)pyrrolidine HCl 259.58 ~2.8 Low N/A
Ethyl Pyrrolidine-3-Carboxylate HCl 181.64 ~1.3 High >97
trans-Methyl 4-(4-Fluorophenyl)pyrrolidine-3-Carboxylate HCl 261.70 ~1.9 Moderate >95

*logP estimated using fragment-based methods.

Research Implications

  • Bromophenyl Group : Enhances halogen bonding in protein-ligand interactions, critical for kinase inhibitors ().
  • Trifluoromethyl Substitution : Favored in CNS drugs due to improved metabolic stability ().
  • Stereochemistry : trans-Configurations (e.g., ) show higher selectivity in serotonin receptor modulation compared to cis analogs.

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